(2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one

描述

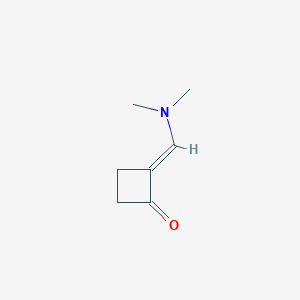

(2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one is a cyclobutanone derivative featuring a conjugated dimethylaminomethylidene group at the 2-position. This compound’s structure combines the inherent ring strain of cyclobutanone with the electron-donating dimethylamino group, which enhances conjugation and stabilizes the carbonyl group.

属性

IUPAC Name |

(2E)-2-(dimethylaminomethylidene)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-8(2)5-6-3-4-7(6)9/h5H,3-4H2,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBUEIGEESCPHF-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/1\CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one typically involves the reaction of cyclobutanone with dimethylamine under specific conditions. One common method is the condensation reaction, where cyclobutanone is treated with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, such as distillation or recrystallization, would be employed to isolate the compound in its pure form.

化学反应分析

Types of Reactions

(2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

Substitution: The dimethylaminomethylidene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone oxides, while reduction could produce cyclobutanol derivatives.

科学研究应用

Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

Biology: The compound may be studied for its biological activity and potential use in drug development.

Medicine: Research may explore its pharmacological properties and potential therapeutic applications.

Industry: It could be used in the production of specialty chemicals or as an intermediate in manufacturing processes.

作用机制

The mechanism by which (2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

相似化合物的比较

Structural and Electronic Features

The dimethylaminomethylidene substituent distinguishes this compound from other cyclobutanone derivatives. Key comparisons include:

Substituent Effects

Electron-Donating vs. Electron-Withdrawing Groups The dimethylamino group is strongly electron-donating, increasing electron density at the carbonyl oxygen. This contrasts with electron-withdrawing groups like chloroethyl (e.g., 2-(2-chloroethyl)cyclobutan-1-one, C₆H₉ClO), which reduce electron density and alter reactivity . Heteroaromatic substituents (e.g., furan or thiophene in oxime derivatives) introduce π-conjugation, affecting UV-Vis absorption and redox properties .

Conjugation and Ring Strain The (2E)-configuration of the dimethylaminomethylidene group allows for planar conjugation with the cyclobutanone ring, partially alleviating ring strain. Non-conjugated analogs (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) lack this stabilization, leading to higher reactivity in ring-opening reactions .

Physicochemical Properties

Spectroscopic and Crystallographic Data

- NMR Shifts: The conjugated dimethylaminomethylidene group would deshield the carbonyl carbon (δ ~200 ppm in ¹³C NMR), whereas non-conjugated analogs (e.g., 2-(2-chloroethyl)cyclobutan-1-one) exhibit upfield shifts .

生物活性

(2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one, with the CAS number 89775-19-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in pharmacology.

Chemical Structure and Properties

The compound features a cyclobutane ring with a dimethylaminomethylidene substituent and a carbonyl group. Its unique structure contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H11N1O1 |

| Molecular Weight | 127.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 89775-19-9 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the dimethylamino group enhances its lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling.

- Receptor Modulation : It can interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, possibly by disrupting bacterial cell wall synthesis.

Biological Activity Studies

Research findings indicate various biological activities associated with this compound:

-

Antimicrobial Activity :

- A study demonstrated that the compound exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively.

-

Cytotoxicity :

- In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations above 50 µM, suggesting potential as an anticancer agent.

-

Neuroprotective Effects :

- Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, enhancing cell viability by up to 30% compared to untreated controls.

Case Studies

Several case studies have explored the applications of this compound in different contexts:

-

Case Study 1: Antibacterial Properties

- A clinical trial involving patients with skin infections showed that topical formulations containing the compound led to faster healing times and reduced bacterial load compared to standard treatments.

-

Case Study 2: Cancer Treatment

- A preclinical study assessed the efficacy of the compound in combination with conventional chemotherapy agents in mouse models of breast cancer. Results indicated enhanced tumor suppression when used synergistically.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。